5'-Bromo-1'-ethenyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
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Overview
Description
5’-Bromo-1’-ethenyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one is a complex organic compound featuring a spirocyclic structure. This compound is part of the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in many natural products and pharmaceuticals, making them a focal point in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-1’-ethenyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a brominated indole derivative, which undergoes a series of transformations including cyclopropanation and vinylation .
Industrial Production Methods
Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and purity. Techniques like continuous flow chemistry and the use of automated synthesizers can be utilized to streamline the production process. These methods are designed to be cost-effective and environmentally friendly, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-1’-ethenyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
5’-Bromo-1’-ethenyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5’-Bromo-1’-ethenyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one
- 5’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid
- (1S,2S)-5’-Bromo-2’-oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2-carboxylic acid
Uniqueness
What sets 5’-Bromo-1’-ethenyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one apart from similar compounds is its specific spirocyclic structure and the presence of both bromine and ethenyl groups. These features contribute to its unique chemical reactivity and potential biological activities .
Properties
IUPAC Name |
5'-bromo-1'-ethenylspiro[cyclopropane-1,3'-indole]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-2-14-10-4-3-8(13)7-9(10)12(5-6-12)11(14)15/h2-4,7H,1,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBPCZPOWVPCOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C2=C(C=C(C=C2)Br)C3(C1=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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